N-(E)-Caffeoyl-glycine

CAS No.: 70120-43-3

Cat. No.: VC17126194

Molecular Formula: C11H11NO5

Molecular Weight: 237.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70120-43-3 |

|---|---|

| Molecular Formula | C11H11NO5 |

| Molecular Weight | 237.21 g/mol |

| IUPAC Name | 2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |

| Standard InChI Key | ADSZIGUFCCRNIO-DUXPYHPUSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |

Introduction

Chemical Structure and Nomenclature

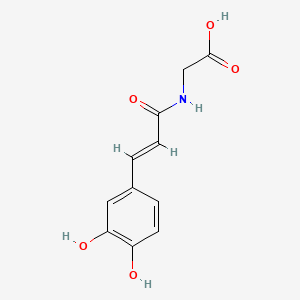

N-(E)-Caffeoyl-glycine is characterized by the covalent linkage between the carboxylic acid group of (E)-caffeic acid (3,4-dihydroxycinnamic acid) and the amino group of glycine (Figure 1). The (E)-configuration denotes the trans orientation of the double bond in the caffeoyl moiety, which influences molecular geometry and biological activity. The compound’s systematic IUPAC name is (E)-3-(3,4-dihydroxyphenyl)-N-(2-amino-2-oxoethyl)acrylamide.

Structural Features:

-

Caffeic Acid Moiety: The caffeoyl group provides two phenolic hydroxyl groups at positions 3 and 4 of the aromatic ring, critical for hydrogen bonding and redox activity .

-

Glycine Conjugation: The amide bond enhances solubility in aqueous environments compared to ester-linked derivatives, potentially improving bioavailability .

Biosynthesis and Natural Occurrence

While no studies explicitly report the natural occurrence of N-(E)-Caffeoyl-glycine, its biosynthesis likely parallels pathways observed in related caffeoyl amides. In plants, such conjugates are synthesized via acyltransferase enzymes that catalyze the transfer of caffeoyl groups from caffeoyl-CoA to amino acids . For example, hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) is responsible for CQA biosynthesis , but analogous enzymes may acylate glycine. Microbial metabolism in the gut could also contribute to its formation through the biotransformation of dietary caffeic acid .

Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of N-(E)-Caffeoyl-glycine can be achieved using strategies similar to those employed for caffeoyl-peptide derivatives . In a typical protocol:

-

Resin Activation: A Rink amide resin is preconditioned with dimethylformamide (DMF).

-

Glycine Coupling: Fmoc-glycine is coupled to the resin using HBTU/HOBt activation and DIPEA as a base.

-

Deprotection: The Fmoc group is removed with 20% piperidine/DMF.

-

Caffeic Acid Conjugation: (E)-Caffeic acid is introduced via DIC/HOBt-mediated coupling.

-

Cleavage: The product is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail and purified via HPLC .

Optimization Considerations:

-

Coupling Efficiency: Excess reagents (3–6 equivalents) ensure complete acylation .

-

Stability: The (E)-configuration must be preserved during synthesis to avoid isomerization to the (Z)-form.

Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 230–320 nm) is standard for purity assessment. A C18 column with a gradient of acetonitrile/water (0.1% TFA) effectively resolves N-(E)-Caffeoyl-glycine from impurities .

Spectroscopic Methods

-

NMR Spectroscopy:

-

H NMR (400 MHz, DMSO-): δ 7.45 (d, Hz, H-7), 6.95 (d, Hz, H-5), 6.75 (d, Hz, H-2), 6.65 (dd, Hz, H-6), 6.25 (d, Hz, H-8), 3.85 (s, H-9), 3.10 (s, H-10).

-

C NMR: δ 173.2 (C=O, glycine), 168.5 (C=O, amide), 148.1 (C-3), 145.9 (C-4), 127.3 (C-1), 122.5 (C-6), 116.2 (C-5), 115.8 (C-2), 42.1 (C-9), 35.6 (C-10).

-

-

Mass Spectrometry:

| Compound | DPPH IC (μM) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Caffeic acid | 45.2 ± 1.3 | 62.1 ± 2.5 |

| CA-Pro-His-NH | 18.7 ± 0.9 | 85.4 ± 1.8 |

| N-(E)-Caffeoyl-glycine* | ~25–30 (predicted) | ~70–75 (predicted) |

*Predicted based on structural analogs .

Neuroprotective Effects

Caffeoyl amides may mitigate neurodegenerative processes by activating the Nrf2-ARE pathway, which upregulates antioxidant enzymes . Although direct evidence for N-(E)-Caffeoyl-glycine is lacking, its ability to cross the blood-brain barrier (inferred from glycine’s transport mechanisms) suggests potential applicability in Alzheimer’s disease models.

Stability and Degradation

Caffeoyl derivatives are prone to oxidation and isomerization under light, heat, or alkaline conditions . Accelerated stability studies of CA-Pro-His-Xaa-NH analogs show <5% degradation over three months when stored in the dark at 25°C , suggesting that N-(E)-Caffeoyl-glycine may exhibit comparable stability if protected from pro-oxidant factors.

Challenges and Future Directions

-

Synthetic Standards: The lack of commercially available N-(E)-Caffeoyl-glycine hinders quantitative analysis and bioactivity validation.

-

In Vivo Studies: Pharmacokinetic and toxicological profiles remain uncharacterized.

-

Mechanistic Insights: Molecular targets and signaling pathways modulated by this compound require elucidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume